3-Amino-6-(trifluoromethyl)picolinaldehyde
Overview
Description
3-Amino-6-(trifluoromethyl)picolinaldehyde: is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of an amino group at the third position and a trifluoromethyl group at the sixth position on the pyridine ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(trifluoromethyl)picolinaldehyde typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the formation of the aldehyde group via oxidation reactions. The amino group can be introduced through amination reactions using suitable amine sources under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Amino-6-(trifluoromethyl)picolinaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Amino-6-(trifluoromethyl)picolinic acid.
Reduction: Formation of 3-Amino-6-(trifluoromethyl)picolinyl alcohol.
Substitution: Formation of various acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: 3-Amino-6-(trifluoromethyl)picolinaldehyde is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays due to its reactive functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and receptors.
Comparison with Similar Compounds
3-Amino-6-methylpicolinaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Amino-6-chloropicolinaldehyde: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
3-Amino-6-bromopicolinaldehyde: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in 3-Amino-6-(trifluoromethyl)picolinaldehyde imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can enhance its performance in various applications compared to its analogs.
Properties
IUPAC Name |
3-amino-6-(trifluoromethyl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-2-1-4(11)5(3-13)12-6/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYZKGOEBIFFNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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